molecular formula C5H3BrF3NOS B8503265 1-(2-Bromothiazol-5-yl)-2,2,2-trifluoroethanol

1-(2-Bromothiazol-5-yl)-2,2,2-trifluoroethanol

Cat. No. B8503265
M. Wt: 262.05 g/mol
InChI Key: VXXLMVXGHQIJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromothiazol-5-yl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C5H3BrF3NOS and its molecular weight is 262.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromothiazol-5-yl)-2,2,2-trifluoroethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromothiazol-5-yl)-2,2,2-trifluoroethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C5H3BrF3NOS

Molecular Weight

262.05 g/mol

IUPAC Name

1-(2-bromo-1,3-thiazol-5-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C5H3BrF3NOS/c6-4-10-1-2(12-4)3(11)5(7,8)9/h1,3,11H

InChI Key

VXXLMVXGHQIJJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Br)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to Reference Example 8-2, by use of 2-bromothiazole-5-carbaldehyde (500 mg, 2.60 mmol) dissolved in N,N-dimethylformamide (7.5 mL), potassium carbonate (72 mg, 0.52 mmol) and (trifluoromethyl)trimethylsilane (0.461 mL, 3.12 mmol), the mixture was stirred and reacted at room temperature for 1.7 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=40/1) was performed to give 1-(2-bromothiazol-5-yl)-2,2,2-trifluoroethanol (Compound EG) (265 mg, yield: 39%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
0.461 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution (0.52 M) of 2-bromo-5-formylthiazole (1.0 eq.) and CsF (0.2 eq.) in DME was treated with CF3SiMe3 (2.0 eq.) and then stirred for 2 h at RT. The reaction mixture was quenched by adding water and stirred for 15 min. Then, it was diluted with EtOAc and the organic phase was separated. The aqueous phase was extracted twice with EtOAc. The combined organic phase was dried (Na2SO4) and solvents were removed under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with 5-25% EtOAc/petroleum ether to afford the title compound as a yellow solid. 1H NMR (300 MHz, CDCl3, 300K) δ 4.04 (1H, d, J=5.9 Hz), 5.32 (1H, dq, J=5.9 Hz, J=5.9 Hz), 7.59 (1H, s). MS (ES+) C5H3BrF3NOS requires: 261/263, found: 262/264 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.